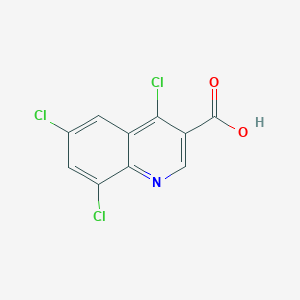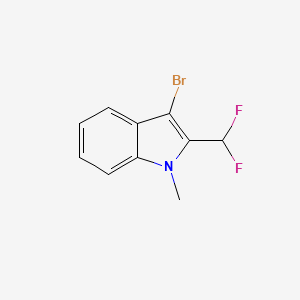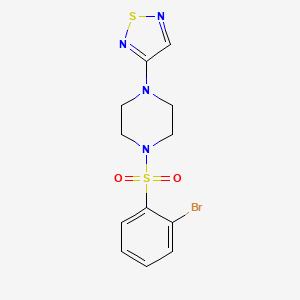
1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a useful research compound. Its molecular formula is C12H13BrN4O2S2 and its molecular weight is 389.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research in the field of chemistry, particularly focusing on the synthesis and biological activities of compounds containing the piperazine moiety, has been extensive. For instance, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine demonstrates the compound's relevance in producing inhibitors with potential antibacterial and antifungal properties (Xia, 2015). Similarly, studies on new pyridine derivatives, including those with piperazine and thiadiazole groups, have shown considerable antibacterial activity, emphasizing the compound's utility in developing antimicrobial agents (Patel & Agravat, 2009).
Antimicrobial and Antifungal Properties
A series of piperazine-1,3,4-thiadiazole compounds have been synthesized, displaying significant activities against various bacterial strains such as Vibrio cholera and Bacillus subtilis. This suggests the potential of 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives in antimicrobial applications (Kumar, Amperayani, & Parimi, 2021).
Pharmacological Activities
The compound's structural framework is conducive to pharmacological enhancements. For example, derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to known receptor agonists and antagonists highlight its potential in drug discovery for treating neurological disorders (Sabb et al., 2001). Moreover, compounds with the 1,3,4-thiadiazole and piperazine structure have been investigated for their antimycobacterial properties against strains like Mycobacterium H37Rv, indicating potential therapeutic applications in tuberculosis treatment (Patel & Rohit, 2021).
Structural and Molecular Analysis
Structural characterization and molecular analyses of derivatives, including crystal structure studies, Hirshfeld surface analysis, and DFT calculations, provide insights into the compounds' reactive sites, offering a basis for the design of molecules with desired pharmacological properties (Kumara et al., 2017).
Propiedades
IUPAC Name |
3-[4-(2-bromophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S2/c13-10-3-1-2-4-11(10)21(18,19)17-7-5-16(6-8-17)12-9-14-20-15-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSMIYMFDHUWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide](/img/structure/B2936374.png)
![2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2936375.png)
![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide](/img/structure/B2936378.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2936379.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)
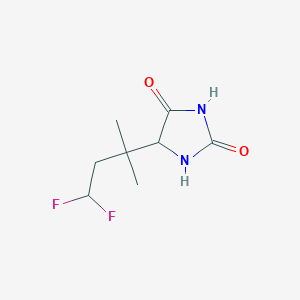
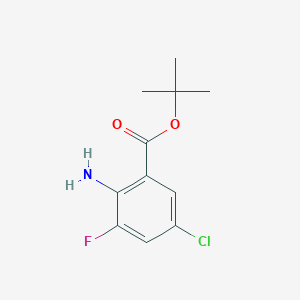
![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)
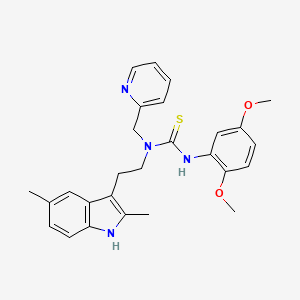
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

